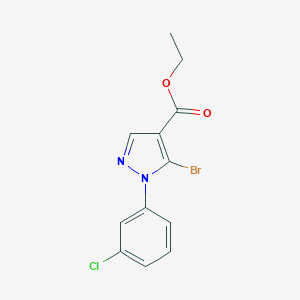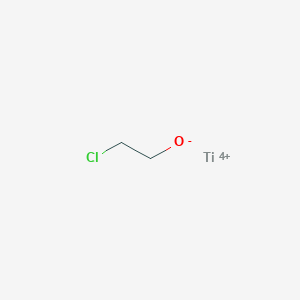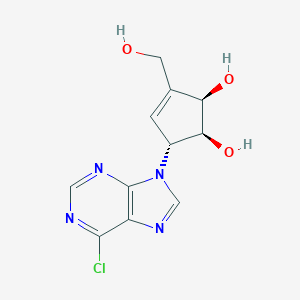
6-Chloroneplanocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroneplanocin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a nucleoside analog that is structurally similar to adenosine. It was first synthesized in 1993 and has since been studied extensively for its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
6-Chloroneplanocin works by inhibiting the activity of SAHH, which is involved in the metabolism of S-adenosylmethionine (SAM). SAM is a critical methyl donor in various cellular processes, including DNA methylation and protein methylation. By inhibiting SAHH, 6-Chloroneplanocin increases the levels of SAM, which leads to an accumulation of S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, which are enzymes that are involved in DNA and protein methylation. The inhibition of methyltransferases leads to the dysregulation of gene expression and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer properties, 6-Chloroneplanocin has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Chloroneplanocin is its specificity for SAHH. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of SAHH in various cellular processes. However, the use of 6-Chloroneplanocin in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. These limitations can be overcome by using alternative solvents and optimizing the concentration of the compound.
Orientations Futures
There are several future directions for the study of 6-Chloroneplanocin. One potential application is in the treatment of viral infections, such as HCV. This compound has been shown to inhibit the replication of HCV, and further research is needed to determine its efficacy in vivo. Another area of research is the development of more potent and selective SAHH inhibitors. By improving the specificity and potency of SAHH inhibitors, it may be possible to develop more effective cancer therapies that target this enzyme. Overall, the study of 6-Chloroneplanocin has the potential to lead to significant advancements in cancer research and drug development.
Méthodes De Synthèse
The synthesis of 6-Chloroneplanocin involves several steps, including the protection of the hydroxyl groups on the ribose ring, the chlorination of the purine ring, and the deprotection of the hydroxyl groups. The final product is obtained through purification and crystallization. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
The primary application of 6-Chloroneplanocin is in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that is essential for the proliferation of cancer cells. By inhibiting SAHH, 6-Chloroneplanocin induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Propriétés
Numéro CAS |
103232-24-2 |
|---|---|
Nom du produit |
6-Chloroneplanocin |
Formule moléculaire |
C11H11ClN4O3 |
Poids moléculaire |
282.68 g/mol |
Nom IUPAC |
(1S,2R,5R)-5-(6-chloropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1 |
Clé InChI |
QHILTTBFPUOZHJ-VDAHYXPESA-N |
SMILES isomérique |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
SMILES canonique |
C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Autres numéros CAS |
103232-24-2 |
Synonymes |
6-chloroneplanocin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



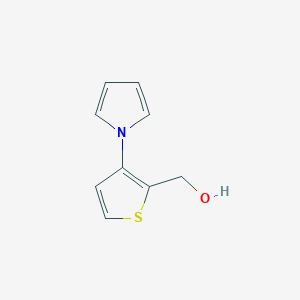
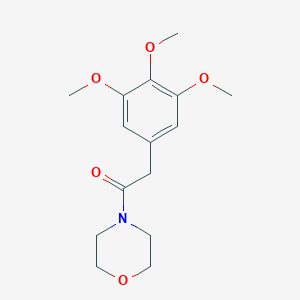
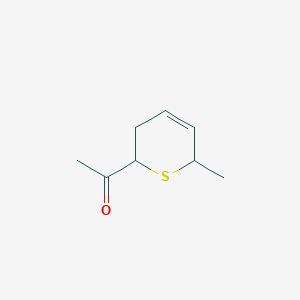
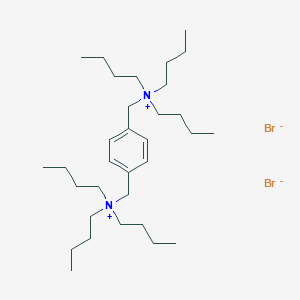
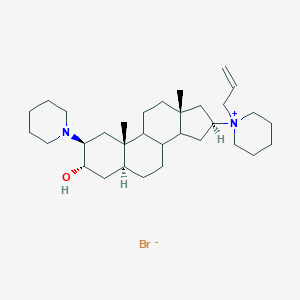
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
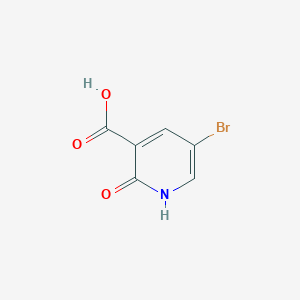

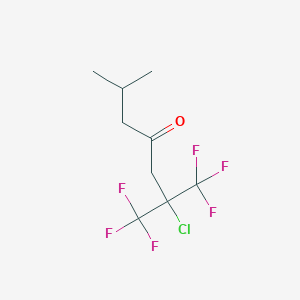
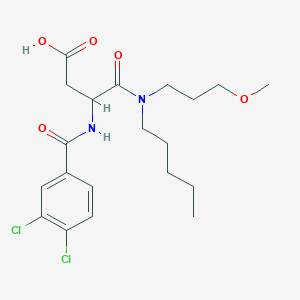
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
